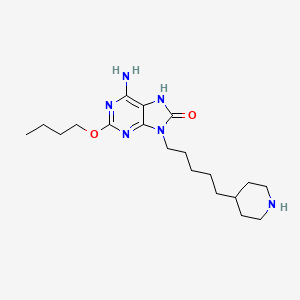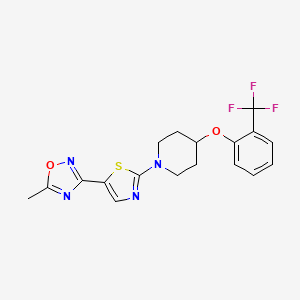![molecular formula C19H23N3O B10780303 (1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B10780303.png)
(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CHEMBL3421842 involves several steps, including the preparation of specific catalytic precursors and the use of advanced analytical methods such as single-crystal X-ray diffraction. The preparation process is meticulously designed to ensure the purity and efficacy of the compound . Industrial production methods for CHEMBL3421842 are still under development, with ongoing research focused on optimizing the synthesis process to achieve large-scale production while maintaining high quality and consistency.
Chemical Reactions Analysis
CHEMBL3421842 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
CHEMBL3421842 has a wide range of scientific research applications. In chemistry, it is used as a reference compound in receptor binding assays to study the binding affinity of various ligands. In biology, it is employed in studies investigating the interactions between receptors and ligands, providing insights into cellular signaling pathways. In medicine, CHEMBL3421842 is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CHEMBL3421842 involves its interaction with specific molecular targets, such as receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved in the action of CHEMBL3421842 are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
CHEMBL3421842 is unique in its high binding affinity and specificity for certain receptors, which distinguishes it from other similar compounds. Some compounds that share structural similarities with CHEMBL3421842 include other ligands used in receptor binding assays. CHEMBL3421842’s unique binding properties and potential therapeutic applications make it a compound of particular interest in scientific research .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C19H23N3O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C19H23N3O/c1-11-8-12-6-4-5-7-13(12)17(21-11)19(2,3)22-18(23)16-14-9-20-10-15(14)16/h4-8,14-16,20H,9-10H2,1-3H3,(H,22,23)/t14-,15+,16? |
InChI Key |
GSKQCADKMBMWTN-XYPWUTKMSA-N |
Isomeric SMILES |
CC1=CC2=CC=CC=C2C(=N1)C(C)(C)NC(=O)C3[C@H]4[C@@H]3CNC4 |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)C(C)(C)NC(=O)C3C4C3CNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S)-5-chloro-1'-[(3S,4R)-4-(2,4-difluorophenyl)-1-(oxan-4-yl)pyrrolidine-3-carbonyl]-6-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1-yl]-2-methylpropanenitrile](/img/structure/B10780226.png)
![(2S)-2-amino-3-[[(2R)-2-fluoro-3-[3-(2-undecoxyphenyl)propanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B10780233.png)
![3-[[2-[(4-Tert-butylbenzoyl)amino]-4-methoxybenzoyl]amino]benzoic acid](/img/structure/B10780239.png)
![[(8R)-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-(4-thiophen-2-ylphenyl)methanone](/img/structure/B10780246.png)

![methyl 2-[2-(1-benzyl-1H-imidazol-2-yl)ethyl]-3-chloro-4,6-dihydroxybenzoate](/img/structure/B10780253.png)
![(2S)-1-[(2S)-2-[(2-azidoacetyl)amino]propanoyl]-N-[(2S)-1-[[(2S)-3-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide](/img/structure/B10780277.png)

![2-anilino-N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]benzamide](/img/structure/B10780279.png)
![(6-chloro-1H-indol-3-yl)-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone](/img/structure/B10780284.png)
![6-(cyclopropylmethoxy)-5-[2-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B10780291.png)
![(2S)-N-[(1S)-1-cyano-2-[4-(4-cyano-3-methylsulfanylphenyl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B10780309.png)
![4-[1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10780313.png)
